What is 2-Amino-4,6-dichloropyrimidine-13C2 used for in research?
What is 2-Amino-4,6-dichloropyrimidine-13C2 used for in research?
An In-depth Technical Guide to the Research Applications of 2-Amino-4,6-dichloropyrimidine-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Amino-4,6-dichloropyrimidine-¹³C₂ is a stable isotope-labeled derivative of 2-amino-4,6-dichloropyrimidine (B145751). While research explicitly detailing the use of this specific isotopologue is not widely published, its application in a research setting can be confidently inferred from its chemical nature and the well-established utility of stable isotope labeling in analytical and metabolic studies. The primary application of 2-Amino-4,6-dichloropyrimidine-¹³C₂ is as an internal standard for highly accurate and precise quantification of its unlabeled analogue or its derivatives by mass spectrometry. A secondary, yet significant, application is its use as a tracer to elucidate metabolic fates or reaction pathways of molecules synthesized from this pyrimidine (B1678525) core. This guide will provide a comprehensive overview of these applications, supported by detailed experimental methodologies and visual aids.
Introduction to 2-Amino-4,6-dichloropyrimidine and Stable Isotope Labeling
2-Amino-4,6-dichloropyrimidine is a versatile chemical intermediate used in the synthesis of a variety of heterocyclic compounds, some of which possess biological activity.[1][2] It serves as a precursor for the synthesis of pyrazolo[3,4-d]pyrimidines and has been used in the creation of anti-HIV carbocyclic nucleosides.[1] The unlabeled compound and its derivatives have been investigated for their inhibitory effects on nitric oxide production and as potential antiviral agents.[3]
Stable isotope labeling involves the substitution of an atom in a molecule with its non-radioactive isotope, such as replacing ¹²C with ¹³C.[4] These labeled compounds are chemically identical to their unlabeled counterparts but have a higher mass. This mass difference allows them to be distinguished and quantified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6] The ¹³C₂ designation in 2-Amino-4,6-dichloropyrimidine-¹³C₂ indicates that two of the carbon atoms in the pyrimidine ring have been replaced with the ¹³C isotope.
Primary Application: Internal Standard for Quantitative Mass Spectrometry
The most prominent research application of 2-Amino-4,6-dichloropyrimidine-¹³C₂ is as an internal standard in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.
3.1 The Principle of Stable Isotope Dilution Mass Spectrometry
Stable Isotope Dilution Mass Spectrometry (SID-MS) is a gold-standard method for accurate quantification. It involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to a sample. The labeled and unlabeled compounds co-elute during chromatography and are co-ionized in the mass spectrometer. Because they are chemically identical, they exhibit the same behavior during sample extraction, chromatography, and ionization, thus correcting for matrix effects and sample loss. The ratio of the mass spectrometer signal of the analyte to that of the internal standard is used to calculate the precise concentration of the analyte in the original sample.
3.2 Hypothetical Experimental Protocol: Quantification of a 2-Amino-4,6-dichloropyrimidine Derivative in Plasma
This protocol describes a hypothetical scenario where a drug candidate derived from 2-amino-4,6-dichloropyrimidine is quantified in a plasma sample using 2-Amino-4,6-dichloropyrimidine-¹³C₂ as a precursor to synthesize the labeled drug candidate, which then serves as the internal standard.
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Objective: To determine the concentration of "Drug X" in rat plasma.
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Internal Standard: ¹³C₂-labeled "Drug X" (synthesized from 2-Amino-4,6-dichloropyrimidine-¹³C₂).
Methodology:
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Preparation of Calibration Standards and Quality Control Samples:
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Prepare a stock solution of "Drug X" and the ¹³C₂-labeled internal standard in a suitable organic solvent (e.g., methanol).
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Create a series of calibration standards by spiking known concentrations of "Drug X" into blank rat plasma.
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Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
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Sample Preparation:
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To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the ¹³C₂-labeled internal standard solution at a fixed concentration.
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Perform a protein precipitation by adding 300 µL of acetonitrile.
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Vortex the samples for 1 minute and then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
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Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
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LC-MS/MS Analysis:
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Liquid Chromatography (LC):
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Column: A suitable C18 reverse-phase column.
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.
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Flow Rate: 0.4 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometry (MS/MS):
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Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Detection Mode: Multiple Reaction Monitoring (MRM).
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MRM Transitions: Monitor a specific precursor-to-product ion transition for "Drug X" and a corresponding transition for the ¹³C₂-labeled internal standard. The precursor ion for the internal standard will be 2 mass units higher than that of "Drug X".
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Data Analysis:
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Construct a calibration curve by plotting the peak area ratio of "Drug X" to the ¹³C₂-labeled internal standard against the nominal concentration of the calibration standards.
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Determine the concentration of "Drug X" in the unknown samples by interpolating their peak area ratios from the calibration curve.
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3.3 Quantitative Data Summary
The following table summarizes typical quantitative parameters in a SID-MS experiment. The exact values would need to be determined empirically for a specific analyte.
| Parameter | Typical Value/Range | Purpose |
| Isotopic Purity of Internal Standard | > 98% | Ensures minimal interference from unlabeled impurities. |
| Concentration of Internal Standard | 50 ng/mL (fixed) | Provides a stable reference signal for quantification. |
| Calibration Curve Range | 1 - 1000 ng/mL | Defines the concentration range over which the assay is accurate. |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | The lowest concentration that can be reliably quantified. |
| Inter- and Intra-day Precision | < 15% | Demonstrates the reproducibility of the assay. |
| Accuracy | 85 - 115% | Shows how close the measured value is to the true value. |
Secondary Application: Tracer for Metabolic and Reaction Pathway Elucidation
2-Amino-4,6-dichloropyrimidine-¹³C₂ can also be used as a starting material to synthesize a labeled compound of interest. This ¹³C-labeled compound can then be introduced into a biological system or a chemical reaction to trace its fate.
4.1 Metabolic Pathway Analysis
By introducing a ¹³C-labeled drug candidate into an in vitro (e.g., liver microsomes) or in vivo (e.g., animal model) system, researchers can identify its metabolites. The metabolites will also contain the ¹³C label, resulting in a characteristic mass shift that allows for their unambiguous identification by mass spectrometry.
4.2 Reaction Mechanism Studies
In synthetic chemistry, using a labeled precursor like 2-Amino-4,6-dichloropyrimidine-¹³C₂ can help elucidate reaction mechanisms by tracking the position of the labeled atoms in the final product and any intermediates.
Visualizations
5.1 Diagram: Stable Isotope Dilution Workflow
Caption: Workflow for quantitative analysis using stable isotope dilution.
5.2 Diagram: Concept of Stable Isotope Labeling and Detection
Caption: Detection of unlabeled analyte and its stable isotope-labeled internal standard.
Conclusion
2-Amino-4,6-dichloropyrimidine-¹³C₂ is a valuable tool for researchers in analytical chemistry, drug metabolism, and pharmacokinetics. Its primary role as an internal standard enables highly accurate and precise quantification of target analytes by mitigating experimental variability. Furthermore, its use as a labeled precursor in synthesis allows for the tracing of metabolic and chemical pathways. While specific published applications of this exact molecule are sparse, the principles and methodologies outlined in this guide provide a robust framework for its effective use in a research and drug development setting.
References
- 1. goldbio.com [goldbio.com]
- 2. bluetigerscientific.com [bluetigerscientific.com]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. Affordable uniform isotope labeling with (2)H, (13)C and (15)N in insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
